molecular formula C12H16BrNO B1266476 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine CAS No. 23136-18-7

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

Cat. No. B1266476
CAS RN: 23136-18-7
M. Wt: 270.17 g/mol
InChI Key: KMOFOKGTZRFKEM-UHFFFAOYSA-N
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Description

“1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” is a chemical compound with the molecular formula C12H16BrNO . It has an average mass of 270.165 Da and a mono-isotopic mass of 269.041504 Da .


Molecular Structure Analysis

The molecular structure of “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” includes a five-membered pyrrolidine ring attached to a bromophenoxy group via an ethyl linker . The compound has a density of 1.3±0.1 g/cm3 .


Physical And Chemical Properties Analysis

“1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” has a density of 1.3±0.1 g/cm3, a boiling point of 331.5±0.0 °C at 760 mmHg, and a flash point of 163.3±22.3 °C . It has a molar refractivity of 65.3±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 201.9±3.0 cm3 .

Scientific Research Applications

Drug Discovery

The compound “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” is a derivative of pyrrolidine, which is a versatile scaffold for novel biologically active compounds . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of 4-OCH2CH2-pyrrolidine

“1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” was used in the synthesis of 4-OCH2CH2-pyrrolidine . This indicates its potential use in the synthesis of other complex organic compounds.

PKCtheta Inhibition

The systematic optimization of 4-[(4-methyl-1H-indol-5-yl)amino]-5-[(E)-2-phenylvinyl]-3-pyridinecarbonitrile resulted in the identification of a compound as a potent PKCtheta inhibitor . This suggests that “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” could potentially be used in the development of PKCtheta inhibitors.

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules like “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” is not a random choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems like “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine” allow a greater chance of generating structural diversity . This is particularly important in drug discovery, where structural diversity can lead to the discovery of novel therapeutic agents.

Stereogenicity Exploration

One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . “1-[2-(3-Bromophenoxy)ethyl]pyrrolidine”, with its pyrrolidine ring, can be used to explore how different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and IF ON SKIN: Wash with plenty of soap and water (P302 + P352) .

properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-4-3-5-12(10-11)15-9-8-14-6-1-2-7-14/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOFOKGTZRFKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00177701
Record name Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(3-Bromophenoxy)ethyl]pyrrolidine

CAS RN

23136-18-7
Record name Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023136187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrolidine, 1-(2-(m-bromophenoxy)ethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00177701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-phenol (5.34 g, 30.9 mmol, 1 equiv), 1-(2-chloro-ethyl)-pyrrolidine (5.24 g, 30.9 mmol, 1 equiv) and potassium carbonate (K2CO3) (34 g, 24.7 mmol, 8 equiv) were weighed out into a 500 mL round bottom flask, were diluted with 150 mL DMF and stirred for 2 days. The contents were poured onto ethyl acetate water mixture and extracted once. The organic layer was separated, washed with brine and dried over sodium sulfate (Na2SO4). Filtration followed by concentration provided crude product as a pale yellow oil. Column chromatography (1:9 ethyl acetate/hexanes) provided desired product as a yellow oil (3.6 g, 43% yield). 1H NMR (DMSO-d6): δ 1.65-1.69 (m, 4H), 2.72 (s, 1H), 2.75 (t, J=5.8 Hz, 2H), 2.88 (s, 1H), 4.06 (t, J=5.8 Hz, 2H), 6.95 (dd, J=8.35 Hz, 1H), 7.11 (d, J=7.7, 1H), 7.13-7.14 (m, 1H), 7.22 (t, J=8.1 Hz, 1H).
Quantity
5.34 g
Type
reactant
Reaction Step One
Quantity
5.24 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
43%

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